methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate
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Overview
Description
Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable hydrazine derivative with a triazine precursor in the presence of a sulfur source can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the product .
Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the sulfanylidene group, converting it to a sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interfere with biological pathways.
Mechanism of Action
The mechanism of action of methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with specific molecular targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate include other pyrazolo[1,5-a][1,3,5]triazine derivatives with different substituents. These compounds share a similar core structure but differ in their chemical and biological properties due to variations in their substituents. For example:
Methyl 7-(methylsulfanyl)-4-oxo-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate: This compound has an oxo group instead of a sulfanylidene group, which affects its reactivity and biological activity.
Methyl 7-(methylsulfanyl)-4-amino-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate: The presence of an amino group introduces different chemical properties and potential biological interactions.
The uniqueness of this compound lies in its specific combination of sulfur atoms and the pyrazolo[1,5-a][1,3,5]triazine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-methylsulfanyl-4-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c1-14-7(13)4-5-9-3-10-8(15)12(5)11-6(4)16-2/h3,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHKOVLLVZEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN2C1=NC=NC2=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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